4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol
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Overview
Description
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is a chemical compound with the molecular formula C17H26O4S and a molecular weight of 326.451 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a cyclopentene ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl ethanol with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the sulfonic acid group to a sulfonate ester.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles like amines or alcohols replace the sulfonic acid group, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Sulfonate esters
Substitution: Sulfonamides, sulfonate esters
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the cyclopentene ring.
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanol: Similar in structure but lacks the sulfonic acid group.
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Contains a nitrile group instead of the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is unique due to the combination of a sulfonic acid group and a cyclopentene ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
52491-99-3 |
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Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-8-4-5-9(6-7-11)10(8,2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,9,11H,5-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
LHZVSOSGEYSXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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